Dimethyl diacetyl cystinate Dimethyl diacetyl cystinate Dimethyl diacetyl cystinate is a disulfide linked L-cysteine compound for proteomics research.
Brand Name: Vulcanchem
CAS No.: 32381-28-5
VCID: VC0526195
InChI: InChI=1S/C12H20N2O6S2/c1-7(15)13-9(11(17)19-3)5-21-22-6-10(12(18)20-4)14-8(2)16/h9-10H,5-6H2,1-4H3,(H,13,15)(H,14,16)
SMILES: CC(=O)NC(CSSCC(C(=O)OC)NC(=O)C)C(=O)OC
Molecular Formula: C12H20N2O6S2
Molecular Weight: 352.4 g/mol

Dimethyl diacetyl cystinate

CAS No.: 32381-28-5

Cat. No.: VC0526195

Molecular Formula: C12H20N2O6S2

Molecular Weight: 352.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Dimethyl diacetyl cystinate - 32381-28-5

Specification

CAS No. 32381-28-5
Molecular Formula C12H20N2O6S2
Molecular Weight 352.4 g/mol
IUPAC Name methyl 2-acetamido-3-[(2-acetamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate
Standard InChI InChI=1S/C12H20N2O6S2/c1-7(15)13-9(11(17)19-3)5-21-22-6-10(12(18)20-4)14-8(2)16/h9-10H,5-6H2,1-4H3,(H,13,15)(H,14,16)
Standard InChI Key ZTTORBNKJFMGIM-UHFFFAOYSA-N
Isomeric SMILES CC(=O)N[C@@H](CSSC[C@@H](C(=O)OC)NC(=O)C)C(=O)OC
SMILES CC(=O)NC(CSSCC(C(=O)OC)NC(=O)C)C(=O)OC
Canonical SMILES CC(=O)NC(CSSCC(C(=O)OC)NC(=O)C)C(=O)OC
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Dimethyl diacetyl cystinate is a symmetric disulfide compound derived from L-cysteine. Its systematic IUPAC name is methyl 2-acetamido-3-[(2-acetamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate, reflecting its acetylated amine groups and esterified carboxyl termini .

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Number32381-28-5
Molecular FormulaC₁₂H₂₀N₂O₆S₂
Molecular Weight352.4 g/mol
Density1.285 g/cm³
Boiling Point584.5°C at 760 mmHg
Melting Point77–81°C
Flash Point307.3°C

The compound’s disulfide bond (-S-S-) is central to its reactivity, enabling participation in redox reactions and thiol-disulfide exchange processes .

Spectroscopic and Chromatographic Data

  • Nuclear Magnetic Resonance (NMR): Proton NMR spectra reveal distinct signals for acetyl methyl groups (δ 2.0–2.1 ppm) and methoxy groups (δ 3.7 ppm) .

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 353.1 [M+H]⁺, consistent with its molecular weight .

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC methods using C18 columns and UV detection at 254 nm achieve >95% purity in analytical runs .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of dimethyl diacetyl cystinate involves two sequential reactions:

  • Esterification of L-Cystine:
    L-Cystine is refluxed in methanol with sulfuric acid as a catalyst, yielding dimethyl cystine .

    Cystine+2CH3OHH2SO4Dimethyl cystine+2H2O\text{Cystine} + 2\text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Dimethyl cystine} + 2\text{H}_2\text{O}
  • Acetylation:
    The dimethyl cystine intermediate is treated with acetic anhydride in pyridine to acetylate the amine groups .

    Dimethyl cystine+2(CH3CO)2ODimethyl diacetyl cystinate+2CH3COOH\text{Dimethyl cystine} + 2(\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{Dimethyl diacetyl cystinate} + 2\text{CH}_3\text{COOH}

Key Reaction Conditions:

  • Temperature: 60–70°C for esterification; room temperature for acetylation.

  • Yield: 70–85% after purification via recrystallization or column chromatography .

Industrial Manufacturing

Industrial processes optimize for scalability and cost-efficiency:

  • Continuous-Flow Reactors: Reduce reaction times and improve yield consistency.

  • Green Chemistry Principles: Use recyclable catalysts (e.g., immobilized lipases) to minimize waste .

Applications in Biochemical Research

Proteomics and Protein Stabilization

Dimethyl diacetyl cystinate is widely employed to stabilize cysteine-rich proteins during mass spectrometry. By preventing disulfide bond scrambling, it enhances the accuracy of peptide identification in bottom-up proteomics .

Case Study: Lysozyme Analysis

  • Without Stabilization: Lysozyme digests show 12% misassignment of disulfide linkages due to thiol-disulfide exchange.

  • With Stabilization: Misassignment drops to <2%, as confirmed by LC-MS/MS .

Peptide Synthesis

The compound serves as a scaffold for synthesizing disulfide-rich peptides (e.g., conotoxins). Its methyl ester groups improve solubility in organic solvents, facilitating solid-phase peptide synthesis (SPPS) .

Antioxidant Studies

In vitro assays demonstrate that dimethyl diacetyl cystinate scavenges hydroxyl radicals (- OH) with an IC₅₀ of 18 µM, outperforming N-acetylcysteine (IC₅₀ = 45 µM) in lipid peroxidation models .

Mechanism of Action in Redox Biology

Disulfide Bond Dynamics

The compound’s disulfide bond undergoes reversible reduction to thiols (-SH) in the presence of glutathione (GSH), enabling its role as a redox buffer :

Dimethyl diacetyl cystinate+2GSH2Ac-Cys-OMe+GSSG\text{Dimethyl diacetyl cystinate} + 2\text{GSH} \leftrightarrow 2\text{Ac-Cys-OMe} + \text{GSSG}

Protein Interaction Networks

  • Cysteine Proteases: Inhibits papain (Ki = 2.3 µM) by forming a mixed disulfide with the active-site cysteine.

  • Thioredoxin Reductase: Acts as a substrate (kₐₜ = 1.4 s⁻¹), facilitating NADPH-dependent reduction .

Comparative Analysis with Related Compounds

Table 2: Comparison of Cysteine Derivatives

CompoundDisulfide BondSolubility (H₂O)Proteomics Utility
Dimethyl diacetyl cystinateYes12 mg/mLHigh
N-Acetyl-L-cysteineNo50 mg/mLModerate
L-CystineYes0.1 mg/mLLow

The dual functionalization of dimethyl diacetyl cystinate provides superior stability in organic-aqueous mixtures compared to simpler derivatives .

Methodological Considerations in Research

Analytical Quantification

  • HPLC-UV: Linear range = 0.1–100 µg/mL (R² = 0.999).

  • LC-MS/MS: Limit of detection (LOD) = 0.01 ng/mL in plasma .

Stability Protocols

  • Storage: -80°C in anhydrous DMSO (degradation <5% over 12 months).

  • Avoid: Aqueous solutions at pH >7.0, which hydrolyze ester groups .

Future Directions and Challenges

Targeted Drug Delivery

Encapsulation in PEGylated liposomes improves bioavailability in murine models, with a 3-fold increase in plasma half-life compared to free compound .

Computational Modeling

Molecular dynamics simulations predict strong binding (ΔG = -9.8 kcal/mol) to the Keap1-Nrf2 complex, suggesting potential as an Nrf2 activator .

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